In-Depth Technical Guide to the Chemical Structure and Properties of Irehine
In-Depth Technical Guide to the Chemical Structure and Properties of Irehine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Irehine is a naturally occurring steroidal alkaloid belonging to the pregnane class. Found primarily in the leaves of Funtumia elastica, a plant within the Apocynaceae family, this molecule is characterized by a (20S)-20-dimethylaminopregn-5-en-3β-ol structure. Like other steroidal alkaloids, Irehine is a subject of scientific interest due to the diverse biological activities exhibited by this class of compounds, including antimicrobial, anti-inflammatory, and potential anticancer properties. This guide provides a comprehensive overview of the chemical structure of Irehine, supported by available physicochemical and biological data, and outlines relevant experimental protocols.
Chemical Structure and Identification
Irehine is a tetracyclic compound built upon the core cyclopentanoperhydrophenanthrene skeleton characteristic of steroids. A key feature is the nitrogen-containing side chain at the C-17 position, which classifies it as a steroidal alkaloid.
The systematic IUPAC name for Irehine is (3S,8S,9S,10R,13S,14S,17S)-17-[(1S)-1-(dimethylamino)ethyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol.[1] The stereochemistry is crucial for its biological activity and is defined at multiple chiral centers within the steroidal core and the side chain.
Table 1: Chemical Identifiers for Irehine
| Identifier | Value | Reference |
| IUPAC Name | (3S,8S,9S,10R,13S,14S,17S)-17-[(1S)-1-(dimethylamino)ethyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | [1] |
| Systematic Name | (20S)-20-Dimethylaminopregn-5-en-3β-ol | [2] |
| Molecular Formula | C₂₃H₃₉NO | [1] |
| SMILES | C--INVALID-LINK--O)C)C">C@@HN(C)C | [1] |
| InChI | InChI=1S/C23H39NO/c1-15(24(4)5)19-8-9-20-18-7-6-16-14-17(25)10-12-22(16,2)21(18)11-13-23(19,20)3/h6,15,17-21,25H,7-14H2,1-5H3/t15-,17-,18-,19+,20-,21-,22-,23+/m0/s1 | [1] |
| CAS Number | 2309-39-9 |
Physicochemical Properties
The physicochemical properties of Irehine are important for understanding its pharmacokinetic and pharmacodynamic behavior. While experimental data is limited, computational predictions provide valuable insights.
Table 2: Physicochemical Data for Irehine
| Property | Value | Source |
| Molecular Weight | 345.6 g/mol | PubChem (Computed)[1] |
| XLogP3 | 5.3 | PubChem (Computed)[1] |
| Hydrogen Bond Donors | 1 | PubChem (Computed)[1] |
| Hydrogen Bond Acceptors | 2 | PubChem (Computed)[1] |
| Rotatable Bond Count | 3 | PubChem (Computed)[1] |
Biological Activity and Mechanism of Action
Steroidal alkaloids from the Apocynaceae family are known for a wide spectrum of pharmacological activities.[3][4][5] While specific quantitative data for Irehine is not extensively documented, extracts from its natural source, Funtumia elastica, have demonstrated antimicrobial and anti-inflammatory effects.[3] Furthermore, related steroidal alkaloids have shown antiplasmodial activity against chloroquine-resistant strains of Plasmodium falciparum.
The precise mechanism of action for Irehine has not been elucidated. However, steroidal alkaloids can exert their effects through various pathways. A plausible hypothetical mechanism involves the modulation of inflammatory pathways, potentially through the inhibition of key signaling molecules.
Caption: Hypothetical anti-inflammatory mechanism of Irehine.
Experimental Protocols
Isolation of Steroidal Alkaloids from Funtumia elastica
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Extraction: The air-dried and powdered leaves of Funtumia elastica are subjected to Soxhlet extraction with 70% ethanol.
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Solvent Evaporation: The resulting ethanol extract is concentrated under reduced pressure to yield a crude extract.
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Fractionation: The crude extract is then subjected to further purification steps, such as column chromatography over silica gel, using a gradient of solvents (e.g., hexane, ethyl acetate, and methanol) to separate fractions based on polarity.
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Isolation: Fractions containing compounds with the desired biological activity are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure Irehine.
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Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: General workflow for the isolation of Irehine.
In Vitro Antiplasmodial Activity Assay
The antiplasmodial activity of Irehine can be assessed against Plasmodium falciparum strains using the SYBR Green I-based fluorescence assay.
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Parasite Culture: Chloroquine-resistant strains of P. falciparum are maintained in a continuous culture of human erythrocytes in RPMI 1640 medium supplemented with human serum.
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Drug Preparation: A stock solution of Irehine is prepared in a suitable solvent (e.g., DMSO) and serially diluted to obtain a range of test concentrations.
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Assay Plate Preparation: The serially diluted compound is added to a 96-well microtiter plate containing the parasite culture.
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Incubation: The plates are incubated for 72 hours under a controlled atmosphere.
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Lysis and Staining: A lysis buffer containing SYBR Green I is added to each well to lyse the erythrocytes and stain the parasite DNA.
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Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader.
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IC₅₀ Determination: The 50% inhibitory concentration (IC₅₀) is calculated by plotting the percentage of parasite growth inhibition against the log of the drug concentration.
Synthesis
The total synthesis of Irehine has not been extensively reported in the literature. The complex stereochemistry of the steroidal backbone presents a significant synthetic challenge. A potential retrosynthetic approach would likely involve the construction of the pregnane skeleton followed by the stereoselective introduction of the dimethylaminoethyl side chain at the C-17 position.
Conclusion
Irehine is a pregnane-type steroidal alkaloid with a well-defined chemical structure. While its biological activities and mechanism of action are not yet fully characterized, its structural similarity to other bioactive steroidal alkaloids suggests potential for further investigation in drug discovery and development. The protocols outlined in this guide provide a framework for the isolation and biological evaluation of this intriguing natural product. Further research is warranted to elucidate its specific biological targets and to develop efficient synthetic routes.
References
- 1. (3beta,20S)-20-(Dimethylamino)pregn-5-en-3-ol | C23H39NO | CID 442978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Steroidal alkaloid - Wikipedia [en.wikipedia.org]
- 3. Therapeutic value of steroidal alkaloids in cancer: Current trends and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemistry and bioactivities of natural steroidal alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. steroidal alkaloids.pptx [slideshare.net]
